molecular formula C21H23Cl2NO4S B12136730 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

Cat. No.: B12136730
M. Wt: 456.4 g/mol
InChI Key: JRQYOLKXRZQNHL-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary cold sensor in the peripheral nervous system, and its dysregulation is implicated in various pathological conditions. This compound has emerged as a critical pharmacological tool for investigating the role of TRPM8 in cold sensation, cold allodynia associated with neuropathic and inflammatory pain states , and migraine. By effectively blocking the channel, it helps researchers dissect the complex signaling pathways underlying these sensations and pathologies. Beyond neurology, this TRPM8 antagonist has significant research value in oncology. Studies have shown that TRPM8 is expressed in various cancers, including prostate, pancreatic, and breast cancer, where it is believed to play a role in cell proliferation, survival, and migration. The use of this specific antagonist allows scientists to probe the oncogenic functions of TRPM8 and assess its potential as a therapeutic target for novel anti-cancer strategies. Its well-characterized antagonistic profile makes it indispensable for in vitro and in vivo studies aimed at understanding the multifaceted roles of thermoTRP channels in physiology and disease.

Properties

Molecular Formula

C21H23Cl2NO4S

Molecular Weight

456.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide

InChI

InChI=1S/C21H23Cl2NO4S/c1-2-15-3-5-16(6-4-15)12-24(18-9-10-29(26,27)14-18)21(25)13-28-20-8-7-17(22)11-19(20)23/h3-8,11,18H,2,9-10,12-14H2,1H3

InChI Key

JRQYOLKXRZQNHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

    Introduction of the dioxidotetrahydrothiophenyl group: The intermediate is then reacted with a thiol compound under oxidizing conditions to introduce the dioxidotetrahydrothiophenyl group.

    Addition of the ethylbenzyl group: Finally, the compound is reacted with an ethylbenzyl halide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a thiol or thioether.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was noted around 256 µg/mL, indicating potential effectiveness in treating bacterial infections .

Anti-inflammatory Properties

In vitro studies have suggested that the compound may act as a potent inhibitor of inflammatory pathways. Molecular docking studies indicate its potential as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses . This suggests that the compound could be developed further for treating conditions characterized by chronic inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, compounds with similar structures have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. Such selectivity is essential for minimizing side effects in cancer therapies .

Case Studies

StudyObjectiveFindings
Kasimogullari et al., 2015Evaluate antimicrobial activityDemonstrated significant activity against E. coli and S. aureus with MIC values around 256 µg/mL
Abbasi et al., 2014aInvestigate enzyme inhibitionFound that derivatives inhibit acetylcholinesterase, indicating potential for neurodegenerative disease treatment
Ahmad et al., 2019Assess anti-inflammatory effectsMolecular docking revealed strong binding affinity to 5-lipoxygenase, suggesting therapeutic potential

Synthesis and Derivatives

The synthesis of this compound involves several steps, starting from readily available precursors. The synthesis methodologies often include reactions such as acylation and sulfonation to introduce the necessary functional groups that confer biological activity.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and reported activities of the target compound and analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point Reported Activity
Target Compound 2,4-Dichlorophenoxy, tetrahydrothiophene-1,1-dioxide, 4-ethylbenzyl C₂₀H₂₀Cl₂NO₄S* ~441.3* Not reported Hypothesized herbicide/pharmacological
2-(4-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide 4-Chlorophenoxy, tetrahydrothiophene-1,1-dioxide, 2-fluorobenzyl C₁₉H₁₉ClFNO₄S 411.9 Not reported Not disclosed
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazol-2-yl C₁₁H₈Cl₂N₂OS 303.2 459–461 K Ligand for coordination chemistry
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Allyl, 4-methoxyphenyl, 4-chlorobenzyl C₂₁H₂₃ClN₂O₃ 386.9 124.9–125.4°C Synthetic intermediate
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-Diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ 269.8 39–42°C Herbicide

*Estimated based on structural similarity to .

Key Observations:
  • Phenoxy vs. Phenyl Substituents: The target compound’s 2,4-dichlorophenoxy group differs from the 3,4-dichlorophenyl group in , which lacks an ether linkage. This may enhance solubility and bioactivity in the former .
  • Sulfolane vs. Thiazole/Thioether Rings : The sulfolane ring in the target compound and provides higher polarity and oxidative stability compared to the thiazole ring in or thioether groups in RN1 ().

Physicochemical and Crystallographic Properties

  • Crystallinity : The thiazole-containing analog in forms hydrogen-bonded dimers (N–H⋯N interactions), leading to high thermal stability (m.p. ~459 K). In contrast, the Ugi-derived compound in has a lower melting point (124.9°C), likely due to reduced intermolecular hydrogen bonding .
  • Lipophilicity : The logP of the target compound is predicted to be higher than alachlor (logP = 3.1) due to the ethylbenzyl group, which may enhance soil persistence but reduce aqueous solubility .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈Cl₂N₂O₂S
  • IUPAC Name : 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide
PropertyValue
Molecular Weight347.28 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available
LogPNot available

The compound is believed to act on various biological targets, including ion channels and receptors. Specifically, it has been identified as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in neuronal signaling and cardiovascular regulation .

Pharmacological Effects

  • Antinociceptive Activity : Preliminary studies suggest that this compound may exhibit pain-relieving properties. Its efficacy was evaluated using the formalin test in animal models, demonstrating a significant reduction in nociceptive behavior .
  • Cytotoxicity : Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid (a structural analog) can exhibit cytotoxic effects on liver cells at high concentrations. This raises concerns regarding the safety profile of compounds containing similar moieties .
  • Metabolic Stability : The incorporation of the 1,1-dioxidotetrahydrothiophen group enhances metabolic stability in liver microsome assays, suggesting that this compound may have a favorable pharmacokinetic profile compared to other similar compounds .

Table 2: Summary of Biological Activities

ActivityObservations
AntinociceptiveSignificant reduction in pain response in models
CytotoxicityPotential liver toxicity at high doses
GIRK Channel ModulationPotent activator with implications for cardiac health

Case Study 1: Antinociceptive Evaluation

In a controlled study involving rat models, the compound was administered at varying doses (10-300 µg/paw). Results indicated a dose-dependent reduction in formalin-induced pain responses, suggesting its potential utility in treating inflammatory pain conditions .

Case Study 2: Toxicological Assessment

A separate investigation focused on the long-term effects of exposure to related compounds on liver function. While no gross morphological changes were observed in internal organs, enzyme activity assays revealed alterations indicative of hepatic stress . This highlights the need for careful evaluation of safety profiles for compounds with similar structures.

Q & A

Basic Research: What are the standard protocols for synthesizing 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React substituted acetamide precursors with chlorinated aromatic compounds (e.g., 2,4-dichlorophenol derivatives) under nucleophilic substitution conditions.
  • Step 2: Introduce the dioxidotetrahydrothiophen-3-yl moiety via alkylation or reductive amination, using reagents like LiAlH₄ for reduction or H₂O₂ for oxidation .
  • Step 3: Optimize reaction conditions (temperature: 60–80°C; solvent: DMF or THF; pH control) to minimize side reactions and maximize yield (reported ~65–75% in literature) .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
    Analytical Confirmation: Validate purity (>95%) via HPLC and structural integrity via ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Basic Research: How is the compound structurally characterized, and what functional groups are critical for its activity?

Methodological Answer:

  • Key Functional Groups:
    • 2,4-Dichlorophenoxy group: Confers lipophilicity and potential receptor-binding affinity.
    • 1,1-Dioxidotetrahydrothiophen-3-yl moiety: Enhances solubility via sulfone groups and stabilizes interactions with polar biological targets.
    • 4-Ethylbenzyl group: Modulates steric and electronic properties for target selectivity .
  • Characterization Techniques:
    • FT-IR: Peaks at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (S=O stretch).
    • X-ray Crystallography: Resolves stereochemistry of the tetrahydrothiophen ring (bond angles: ~109.5° for sp³ hybridization) .
    • NMR: Assign diastereotopic protons in the tetrahydrothiophen ring using 2D COSY and NOESY .

Advanced Research: How can reaction conditions be optimized to address low yields during the final coupling step?

Methodological Answer:
Low yields (e.g., <50%) often arise from steric hindrance between the 4-ethylbenzyl and tetrahydrothiophen groups. Strategies include:

  • Catalyst Screening: Test Pd(OAc)₂ or CuI for Ullmann-type coupling to enhance efficiency .
  • Solvent Optimization: Replace DMF with DMA (dimethylacetamide) to improve solubility of intermediates .
  • Temperature Gradients: Use a stepwise ramp (e.g., 50°C → 80°C) to balance reaction rate and byproduct formation .
    Validation: Monitor progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and quantify yield using GC-MS .

Advanced Research: How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

Methodological Answer:
Discrepancies may stem from assay variability or structural analogs. Mitigation steps:

  • Standardize Assays: Use uniform protocols (e.g., fixed ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Structural Reanalysis: Confirm compound identity via LC-MS to rule out degradation (e.g., hydrolysis of the acetamide group) .
  • Dose-Response Studies: Test across a broader concentration range (1 nM–100 µM) to identify threshold effects .
    Case Study: Inconsistent COX-2 inhibition data were resolved by verifying the integrity of the sulfone group via XPS (X-ray photoelectron spectroscopy) .

Advanced Research: What methodologies are recommended to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) using immobilized target proteins (e.g., kinase domains) .
  • Fluorescence Resonance Energy Transfer (FRET): Tag the compound with a fluorophore (e.g., FITC) to monitor real-time interactions in cellular models .
  • Molecular Dynamics Simulations: Model ligand-receptor docking (software: AutoDock Vina) to predict binding poses and validate with mutagenesis studies (e.g., Ala-scanning of active sites) .
    Data Interpretation: Correlate IC₅₀ values with structural features (e.g., chlorine substitution patterns influence IC₅₀ by 2–3 orders of magnitude) .

Basic Research: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition: Test against serine/threonine kinases (e.g., PKA, PKC) using radiometric or luminescent ADP-Glo™ assays .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
  • Membrane Permeability: Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) at pH 7.4 and 6.5 .
    Controls: Include reference inhibitors (e.g., imatinib for kinases) and vehicle-only groups to normalize data .

Advanced Research: How can researchers improve the compound’s metabolic stability for in vivo studies?

Methodological Answer:

  • Prodrug Design: Mask the sulfone group with ester prodrugs to reduce Phase II metabolism .
  • Deuterium Labeling: Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated degradation .
  • Microsomal Stability Assays: Incubate with rat liver microsomes and quantify parent compound via LC-MS/MS .
    Results: Methylation of the phenoxy group increased t₁/₂ from 2.1 to 6.8 hours in murine models .

Basic Research: What safety and handling protocols are recommended for this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (analogous to chlorinated acetamides) .
  • Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers .
  • First Aid: For skin contact, wash with 10% polyethylene glycol solution; for inhalation, administer oxygen if respiratory distress occurs .

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